7-Acetyl Substitution: Distinct Molecular Properties
1-(Indolin-7-yl)ethanone (7-acetylindoline) exhibits significantly different physicochemical properties compared to unsubstituted indoline, which directly impact its behavior as a synthetic intermediate. The presence of the acetyl group at the 7-position increases the molecular weight from 119.16 g/mol (indoline) to 161.20 g/mol , while also introducing a hydrogen bond acceptor (the carbonyl oxygen) and altering lipophilicity. These differences are critical for downstream reactions and biological target interactions.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 161.20 g/mol |
| Comparator Or Baseline | Unsubstituted Indoline: 119.16 g/mol |
| Quantified Difference | +42.04 g/mol (35% increase) |
| Conditions | Calculated based on molecular formulas (C₁₀H₁₁NO vs C₈H₉N) |
Why This Matters
The increased molecular weight and altered polarity due to the 7-acetyl group necessitate different purification protocols and reaction conditions compared to unsubstituted indoline, making direct substitution impractical without process re-optimization.
